biphenyl-4-yl dimethylcarbamate
Overview
Description
Biphenyl-4-yl dimethylcarbamate is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where a dimethylcarbamate group is attached to the 4-position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl dimethylcarbamate typically involves the carbamoylation of biphenyl derivatives. One common method is the reaction of biphenyl-4-amine with dimethyl carbonate in the presence of a suitable catalyst. This reaction proceeds under mild conditions and avoids the use of hazardous reagents like phosgene . The general reaction is as follows:
[ \text{Biphenyl-4-amine} + \text{Dimethyl carbonate} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Methanol} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow systems. These systems allow for better control over reaction conditions and improved yields. Catalysts such as iron-chrome complexes are often employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbamate derivatives, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups .
Scientific Research Applications
Biphenyl-4-yl dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of biphenyl-4-yl dimethylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-yl methylcarbamate
- Biphenyl-4-yl ethylcarbamate
- Biphenyl-4-yl propylcarbamate
Uniqueness
Biphenyl-4-yl dimethylcarbamate is unique due to its specific structural features and reactivity. The presence of the dimethylcarbamate group at the 4-position of the biphenyl ring imparts distinct chemical and biological properties compared to other carbamate derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.
Properties
IUPAC Name |
(4-phenylphenyl) N,N-dimethylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(17)18-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSIEHIVVSJHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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